
4-Bromo-3-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
4-Trifluoromethylphenylboronic acid can be synthesized from Methanol and Dicyclohexylamine borane 95% and 4-Bromobenzotrifluoride . It is also involved in the Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(trifluoromethyl)phenylboronic acid can be represented by the linear formula: CF3C6H4B(OH)2 . Its molecular weight is 189.93 .Chemical Reactions Analysis
This compound is noted for its catalytic properties. It is particularly effective in dehydrative amidation between carboxylic acids and amines. It is also involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.93 . It is a white powder .Scientific Research Applications
1. Catalytic Applications
4-Bromo-3-(trifluoromethyl)phenylboronic acid is noted for its catalytic properties. It is particularly effective in dehydrative amidation between carboxylic acids and amines, as demonstrated by Wang et al. (2018). This amidation is crucial for α-dipeptide synthesis, where the ortho-substituent of boronic acid plays a significant role in accelerating the reaction (Wang, Lu, & Ishihara, 2018).
2. Enhancement in Chemiluminescence
The compound is also involved in enhancing chemiluminescent reactions. Kricka and Ji (1997) discovered its synergistic effects in the horseradish peroxidase-catalyzed oxidation of luminol, a critical reaction in analytical chemistry for detecting trace amounts of substances (Kricka & Ji, 1997).
3. Gas Chromatography Applications
In the field of gas chromatography, this compound has been compared with other phenylboronic acids for its efficacy in derivatizing halides. Yazdi and Stephen (1992) observed that while unsubstituted phenylboronic acid showed better volatility, substituted variants like this compound exhibited enhanced responses, highlighting its potential in analytical applications (Yazdi & Stephen, 1992).
4. Synthesis of Novel Compounds
Zhang Da (2015) discusses the synthesis of new compounds using this compound as an intermediate. This highlights its role in facilitating the development of new chemical entities, which can have various applications (Zhang Da, 2015).
5. Polyimide Synthesis
Choi et al. (2010) reported the use of this compound in the synthesis of polyimides, demonstrating its role in the creation of materials with high thermal stability and unique optical properties (Choi, Cho, & Yoon, 2010).
6. Gene Transfection Enhancement
The compound has also been used to modify polyethyleneimine, enhancing its gene delivery efficiency, as described by Peng et al. (2010). This modification significantly improves the condensation ability to DNA and cell uptake (Peng, Chen, Zhong, & Zhuo, 2010).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is used in mild and functional group tolerant reaction conditions, indicating a potential for good bioavailability .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is known for its stability and environmental benignity . It’s used under mild and functional group tolerant conditions, suggesting that it can perform effectively under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromo-3-(trifluoromethyl)phenylboronic acid are largely defined by its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, this compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This interaction involves enzymes and proteins that facilitate the reaction, although specific enzymes and proteins have not been identified in the literature.
Cellular Effects
It is known that boronic acids can influence cell function through their involvement in various biochemical reactions
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it transfers its boron atom to a palladium atom . This process involves binding interactions with biomolecules and can lead to changes in gene expression.
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, suggesting that this compound may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, suggesting that this compound may interact with certain enzymes or cofactors .
properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINPDKNNNIGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671972 |
Source


|
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310383-25-5 |
Source


|
| Record name | [4-Bromo-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


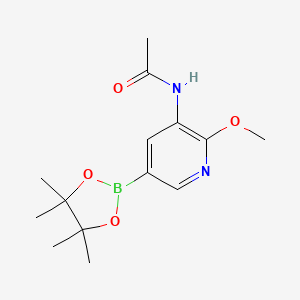


![N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B578702.png)


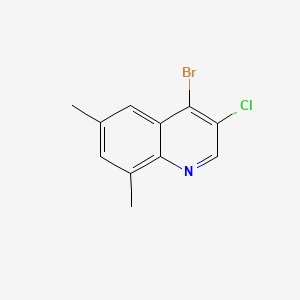
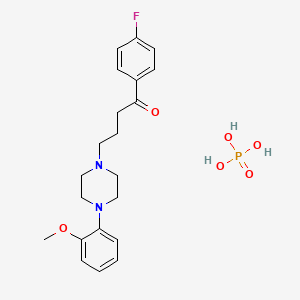
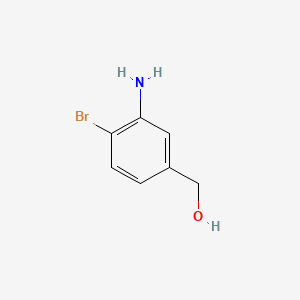
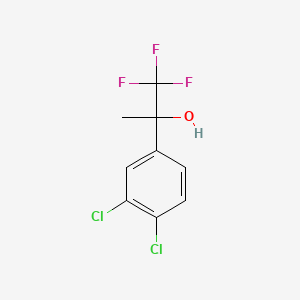
![3-Isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B578715.png)
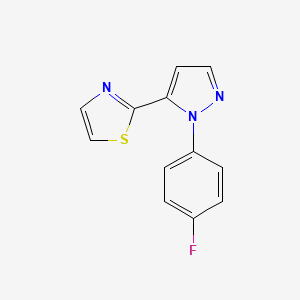
![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578717.png)